molecular formula C9H9F3N2O2 B12450553 4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid CAS No. 914201-22-2

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid

Cat. No.: B12450553
CAS No.: 914201-22-2
M. Wt: 234.17 g/mol
InChI Key: GAKSCPNNFHCXNW-UHFFFAOYSA-N
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Description

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H9F3N2O2 . This compound is characterized by the presence of a pyrimidine ring substituted with an isopropyl group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 5-position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This reaction proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding esters or amides, while reduction of the pyrimidine ring may produce partially or fully reduced derivatives.

Scientific Research Applications

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or modulation of receptor function, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it different from other pyrimidine derivatives.

Properties

CAS No.

914201-22-2

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

4-propan-2-yl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c1-4(2)6-5(7(15)16)3-13-8(14-6)9(10,11)12/h3-4H,1-2H3,(H,15,16)

InChI Key

GAKSCPNNFHCXNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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